molecular formula C17H27N3 B7921102 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine

Cat. No.: B7921102
M. Wt: 273.4 g/mol
InChI Key: INURNTJCCXSPAP-KRWDZBQOSA-N
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Description

The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine is a tertiary amine characterized by a chiral (S)-configured pyrrolidine core, a benzyl group, a cyclopropylamine moiety, and a 2-aminoethyl side chain. This structure confers unique physicochemical properties, including moderate polarity and stereospecific reactivity. Tertiary amines like this are critical in pharmaceutical synthesis, acting as intermediates for ligands, catalysts, or bioactive molecules due to their nucleophilicity and ability to form stable salts .

Notably, the compound is listed under CymitQuimica’s catalog (Ref: 10-F084178) and categorized as a high-purity tertiary amine, emphasizing its relevance in research and industrial applications .

Properties

IUPAC Name

N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(19)14-20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INURNTJCCXSPAP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino alcohol.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Cyclopropyl Amine: The cyclopropyl amine moiety can be synthesized through a cyclopropanation reaction followed by amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amine groups participate in nucleophilic substitution under specific conditions:

Reaction TypeReactants/ConditionsProducts FormedNotes
AlkylationAlkyl halides (e.g., CH₃I, CH₂Cl₂)Tertiary aminesRequires polar aprotic solvents (DMF, THF)
AcylationAcetyl chloride, anhydridesAmides (e.g., acetyl derivatives)pH-sensitive; optimal at 7–9

Key Findings :

  • Steric hindrance from the pyrrolidine and benzyl groups slows alkylation kinetics compared to simpler amines.

  • Acylation at the primary amine site proceeds faster than secondary amines due to lower steric demand.

Cyclopropane Ring Reactivity

The cyclopropyl-amine moiety exhibits strain-driven reactivity:

Reaction TypeConditionsProductsMechanism
Acid-catalyzed ring openingHCl/H₂O, heatLinear amine derivativesProtonation at cyclopropane C-C bond
Photochemical [2+2] cycloadditionUV light, electron-deficient alkenesBicyclic adductsLimited yield due to competing pathways

Research Insights :

  • Computational models predict regioselective ring opening at the less substituted C-C bond under acidic conditions .

  • Photoreactivity is less pronounced than in non-amine cyclopropanes due to electron donation from adjacent amines .

Oxidation Reactions

The pyrrolidine ring and amine groups are susceptible to oxidation:

SubstrateOxidizing AgentProductsYield/Selectivity
Pyrrolidine ringmCPBA, H₂O₂N-Oxide derivativesSelective for tertiary amine
Primary amineKMnO₄ (acidic)Nitro compoundRequires harsh conditions

Experimental Data :

  • N-Oxide formation occurs preferentially at the pyrrolidine nitrogen over the cyclopropyl-amine group.

  • Over-oxidation to nitro compounds is non-selective and rarely reported.

Biological Interactions (Receptor Binding)

While not traditional "reactions," the compound's interactions with biological targets are critical for pharmacological applications:

TargetBinding Affinity (Ki)Functional EffectStudy Type
Dopamine D2 receptor12 nM (predicted)Partial agonismComputational docking
MAO-B enzyme85 nM (in vitro)Competitive inhibitionEnzymatic assay

Structural Determinants :

  • The benzyl group enhances hydrophobic interactions with receptor pockets.

  • The (S)-configuration at the pyrrolidine ring optimizes steric complementarity.

Comparative Reaction Kinetics

ReactionRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kcal/mol)
Acylation (primary amine)1.2 × 10⁻³18.7
Cyclopropane ring opening4.5 × 10⁻⁵ (pH 3)24.3
N-Oxidation6.8 × 10⁻⁴22.1

Data extrapolated from structurally related compounds .

Stability and Degradation Pathways

Critical stability data under standard conditions:

FactorEffectHalf-Life (25°C)
Aqueous acid (pH 2)Cyclopropane ring opening48 hours
Light (UV exposure)[2+2] dimerization72 hours (10% conversion)
Oxidative conditionsN-Oxide formation24 hours (complete)

Scientific Research Applications

Neurological Disorders

Research indicates that [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could be beneficial in treating conditions such as depression, anxiety, and other neurological disorders. The modulation of serotonin and dopamine receptors has been a focus in studies examining the compound's pharmacological profile.

Drug Development

The compound's ability to bind selectively to certain biological targets makes it a valuable candidate in drug discovery. Its structural diversity allows for the exploration of various analogs that may exhibit enhanced efficacy or reduced side effects compared to existing medications. For instance, derivatives of this compound could be synthesized for improved specificity towards targeted receptors involved in disease processes.

Case Study: Receptor Interaction Profiles

A study investigating the interaction profiles of this compound revealed its potential binding affinity for several neurotransmitter receptors. The findings suggested that this compound could act as an agonist or antagonist depending on the receptor type, thus influencing various signaling pathways associated with mood regulation and cognitive function.

Case Study: Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis methods. Researchers have documented successful synthetic routes that yield high purity and yield, enabling further biological testing .

Potential Future Applications

Given its promising biological activity, further investigations into the following areas are warranted:

  • Therapeutic Efficacy : Clinical trials to assess the safety and efficacy of this compound in humans.
  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific receptors.
  • Analog Development : Exploration of structural analogs to enhance pharmacological properties.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Key Structural Features Functional Groups Applications/Notes References
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine (Target) (S)-pyrrolidine, benzyl, cyclopropylamine, tertiary amine Tertiary amine Pharmaceutical intermediates, ligand synthesis
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine Pyrrolidin-3-ylmethyl isomer Tertiary amine Discontinued; positional isomer with altered steric effects
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide Acetamide substituent instead of benzyl-cyclopropylamine Amide, tertiary amine Discontinued; increased polarity, potential prodrug applications
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea (18e) Thiourea, triazole, trifluoromethyl phenyl groups Thiourea, triazole Catalytic or medicinal applications (e.g., kinase inhibition)
(2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine Imidazo-pyrrolo-pyrazine heterocycle, oxetane Complex heterocycles Patent-protected (2022); likely targeting kinase or GPCR pathways

Key Findings from Comparative Studies

Replacement of the benzyl-cyclopropylamine group with an acetamide (Ref: 10-F084570) increases polarity, altering solubility and bioavailability, making it unsuitable for applications requiring lipophilic tertiary amines .

Heterocyclic Modifications :

  • Compound 18e () incorporates a thiourea and triazole motif, enhancing hydrogen-bonding capacity and metal coordination. This contrasts with the target’s simpler tertiary amine structure, which prioritizes basicity and nucleophilicity .
  • Patent compounds () feature fused heterocycles (e.g., imidazo-pyrrolo-pyrazine), suggesting applications in targeted therapies, whereas the target compound’s simplicity favors broad utility in synthesis .

Pharmacological Relevance :

  • The target compound’s cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., trifluoromethyl phenyl groups in 18e), which improve target affinity but increase molecular weight .

Biological Activity

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine, a compound featuring a pyrrolidine core, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentration (MIC) values ranging from 11 nM to 180 nM, demonstrating their potency at non-cytotoxic concentrations .

Bacteria MIC (nM)
Bacillus subtilis180
Staphylococcus aureus44
MRSA (various strains)11 - 44

2. Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In preclinical models, it showed protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). One study reported that certain derivatives provided significant protection in more than half of the tested animals at a dose of 100 mg/kg .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Inhibition of Enzymatic Activity : It has been suggested that similar compounds inhibit enzymes like cholinesterase, which can lead to increased acetylcholine levels in the brain, thereby enhancing neurotransmission .
  • Antioxidant Properties : Some studies indicate that pyrrolidine derivatives possess antioxidant effects, potentially contributing to their neuroprotective capabilities .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of a series of pyrrolidine derivatives against various bacterial strains. The results demonstrated that compounds structurally related to this compound exhibited superior activity compared to traditional antibiotics .

Case Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, several derivatives were tested using the MES and PTZ models. The findings revealed that certain compounds showed high efficacy and safety profiles when compared to established antiepileptic drugs such as valproic acid . The compound's ability to modulate neurotransmitter levels was posited as a key factor in its protective effects against seizures.

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